molecular formula C10H15N3O B2524373 5-amino-2-(dimethylamino)-N-methylbenzamide CAS No. 1250405-62-9

5-amino-2-(dimethylamino)-N-methylbenzamide

Cat. No. B2524373
M. Wt: 193.25
InChI Key: RQRUZRFAZRDIDI-UHFFFAOYSA-N
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Description

The compound of interest, 5-amino-2-(dimethylamino)-N-methylbenzamide, is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with amino and nitro substitutions on the benzamide ring, which can inform us about the potential reactivity and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including chlorination, oxidation, and ammonolysis, as seen in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide . The optimization of reaction conditions such as temperature and reagent ratios is crucial for achieving high yields and purities. Similar strategies could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for their biological activity. For instance, the positioning of nitro and amino groups on the benzamide ring affects the electron distribution and reactivity of the molecule . The presence of a dimethylamino group, as in the compound of interest, could influence the molecule's basicity and its interaction with biological targets.

Chemical Reactions Analysis

The reductive chemistry of benzamide derivatives, such as the conversion of nitro groups to amino groups, plays a significant role in their biological activity . The reduction potential and the stability of the resulting amino derivatives are important factors that determine the cytotoxicity and selectivity of these compounds. The compound of interest, with its amino and dimethylamino substituents, may undergo similar reductive transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, charge at physiological pH, and DNA binding affinity, are influenced by their substituents . Electron-withdrawing groups can render the molecule uncharged at physiological pH, affecting its distribution and activity in vivo. The dimethylamino group in the compound of interest is likely to affect its basicity and, consequently, its physical and chemical behavior.

Scientific Research Applications

Pharmacology and Toxicology Research

Research on compounds structurally related to "5-amino-2-(dimethylamino)-N-methylbenzamide" has primarily focused on understanding their pharmacological properties, potential therapeutic applications, and toxicological impacts. For instance, studies on N-substituted benzamides and acetamides developed at the Upjohn Company have contributed to our understanding of novel synthetic opioid receptor agonists' chemistry and pharmacology, providing insight into their emergence as substances of abuse and their effects on drug markets and public health Sharma et al., 2018.

Molecular and Functional Imaging Studies

Molecular and functional imaging studies have explored the action of psychedelic drugs, including compounds with similar chemical structures, on the brain. Such research offers valuable insights into hallucinogen binding, their effects on serotonin receptors, and their overall impact on brain function and metabolism. These studies underline the potential of using imaging techniques to understand the neurobiological effects of psychoactive substances and their therapeutic implications Cumming et al., 2021.

Metabolism and Detoxication Studies

The enzymology of arsenic metabolism, including the transformation of inorganic arsenic to dimethylarsinous acid (DMA(III)), reveals the biological processes involved in detoxifying certain arsenic species. This research has implications for understanding the metabolic pathways of similar compounds and their potential risks or benefits in pharmacology and toxicology Aposhian et al., 2004.

Biomarkers in Disease Research

Research on asymmetric (N(G),N(G)) dimethylarginine (ADMA) and its role in regulating endothelial function highlights the importance of studying methylated compounds in understanding cardiovascular diseases, hypertension, and chronic kidney disease. Such studies contribute to our knowledge of how similar compounds might act as biomarkers or therapeutic targets in various diseases Teerlink et al., 2009.

properties

IUPAC Name

5-amino-2-(dimethylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-10(14)8-6-7(11)4-5-9(8)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUZRFAZRDIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(dimethylamino)-N-methylbenzamide

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